molecular formula C20H23NaO5S B563630 Ethynyl Estradiol 3-Sulfate Sodium Salt CAS No. 724762-79-2

Ethynyl Estradiol 3-Sulfate Sodium Salt

Cat. No.: B563630
CAS No.: 724762-79-2
M. Wt: 398.449
InChI Key: CXNYTWLEPKFJAE-KBRHESHBSA-M
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Description

Ethynyl Estradiol 3-Sulfate Sodium Salt is a synthetic estrogen derivative. It is a sulfate ester of Ethynyl Estradiol, which is a potent estrogen used in various hormonal therapies. This compound is known for its significant biological activity and is used in various scientific research applications.

Mechanism of Action

Target of Action

Ethynyl Estradiol 3-Sulfate Sodium Salt (EE-3-SO4) is a derivative of Ethinylestradiol (EE), a synthetic form of the hormone estradiol . The primary targets of EE-3-SO4 are estrogen receptors, which play a crucial role in various biological processes, including reproductive function, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

EE-3-SO4, like its parent compound EE, acts as an agonist of the estrogen receptors . It binds to these receptors and induces a conformational change, leading to the activation of various signaling pathways . This interaction results in the modulation of gene expression and leads to various physiological effects .

Biochemical Pathways

This can include pathways involved in cell growth, differentiation, and proliferation, as well as pathways related to reproductive function .

Pharmacokinetics

Ee, the parent compound, is known for its high oral bioavailability and resistance to metabolism, which makes it suitable for oral administration

Result of Action

The molecular and cellular effects of EE-3-SO4 are likely to be similar to those of EE due to their structural similarity. EE is known to have a wide range of effects, including promoting cell growth and proliferation, influencing reproductive function, and impacting various metabolic processes . A study has suggested that EE-3-SO4 may increase survival and promote more rapid cardiovascular recovery following traumatic brain injury and hemorrhagic shock .

Action Environment

The action of EE-3-SO4 can be influenced by various environmental factors. For instance, salinity has been found to enhance the adsorption of EE by polyethersulfone membrane, which could potentially influence the bioavailability and efficacy of EE-3-SO4 . Additionally, EE-3-SO4, like other pharmaceuticals, can enter the environment through wastewater, where it may have potential ecological impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethynyl Estradiol 3-Sulfate Sodium Salt involves the sulfonation of Ethynyl Estradiol. The reaction typically uses sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the 3-sulfate ester. The product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethynyl Estradiol 3-Sulfate Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethynyl Estradiol 3-Sulfate Sodium Salt is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethynyl Estradiol 3-Sulfate Sodium Salt is unique due to its combination of high estrogenic activity and the presence of a sulfate group, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications .

Biological Activity

Ethynyl Estradiol 3-Sulfate Sodium Salt (EE-3-SO₄) is a significant metabolite of Ethinyl Estradiol (EE), a synthetic estrogen widely used in hormonal therapies and contraceptives. This article explores the biological activity of EE-3-SO₄, focusing on its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.

EE-3-SO₄ is formed through the sulfation of Ethinyl Estradiol, a process that involves the addition of a sulfate group. This modification alters its biological activity, primarily rendering it biologically inactive at estrogen receptors but allowing it to play crucial roles in metabolic pathways.

  • Structure : EE-3-SO₄ is chemically characterized as follows:
    • Molecular Formula : C₂₃H₂₃NaO₅S
    • Molecular Weight : 432.55 g/mol

EE-3-SO₄ acts indirectly by being converted back to active estradiol via steroid sulfatase, thereby influencing estrogen signaling pathways. It also inhibits glutathione S-transferase, which contributes to estradiol inactivation, effectively enhancing estrogenic activity in tissues where it accumulates .

Pharmacological Effects

EE-3-SO₄ has been shown to exert various pharmacological effects, particularly in the context of traumatic brain injury (TBI) and hemorrhagic shock (HS).

Cardiovascular and Neuroprotective Effects

Recent studies have highlighted the efficacy of EE-3-SO₄ in promoting survival and cardiovascular recovery in animal models subjected to combined TBI and HS:

  • Survival Rates : In a study involving Yucatan swine, administration of EE-3-SO₄ resulted in a survival rate of 90.3% compared to 72.7% for placebo-treated animals .
  • Cardiovascular Recovery : The compound was associated with rapid restoration of pulse pressure and improved hemodynamic functioning post-injury .

Case Studies

  • Animal Model Study :
    • Objective : To assess the impact of EE-3-SO₄ on survival and cardiovascular function following TBI and HS.
    • Methodology : Eighty Yucatan swine were subjected to controlled TBI and HS, followed by treatment with EE-3-SO₄ or placebo.
    • Results : The EE-3-SO₄ group exhibited significantly better survival rates and quicker recovery of cardiovascular parameters compared to controls.
  • Mechanistic Insights :
    • Studies indicate that EE-3-SO₄ engages estrogen receptors to mediate its protective effects, enhancing mitochondrial function and reducing metabolic acidosis .

Comparative Analysis

CompoundBiological ActivityMechanism of ActionClinical Implications
Ethynyl Estradiol (EE)Potent estrogenic effectsDirect agonism at estrogen receptorsUsed in contraception and hormone therapy
Ethynyl Estradiol 3-SulfateIndirectly enhances estrogen signalingConverted to estradiol; inhibits GSTPotential therapeutic agent for TBI/HS

Properties

IUPAC Name

sodium;[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5S.Na/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2;/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24);/q;+1/p-1/t16-,17-,18+,19+,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNYTWLEPKFJAE-KBRHESHBSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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